1,3-Diiodo-2-methylpropane

Vue d'ensemble

Description

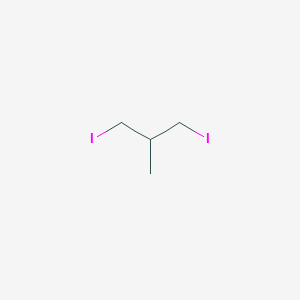

1,3-Diiodo-2-methylpropane is an organic compound with the molecular formula C4H8I2. It is a halogenated hydrocarbon, specifically an iodinated derivative of propane. This compound is characterized by the presence of two iodine atoms attached to the first and third carbon atoms of the propane chain, with a methyl group attached to the second carbon atom. The compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Diiodo-2-methylpropane can be synthesized through the iodination of 2-methylpropane (isobutane). The process involves the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or nitric acid (HNO3), to facilitate the substitution of hydrogen atoms with iodine atoms. The reaction is typically carried out under controlled conditions to ensure the selective iodination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the iodination process. The product is then purified through distillation or recrystallization to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Diiodo-2-methylpropane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-), through nucleophilic substitution reactions.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base, such as potassium tert-butoxide (KOtBu), can lead to the formation of 2-methylpropene (isobutene).

Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For instance, treatment with potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) are commonly used. The reactions are typically carried out in polar solvents, such as water or ethanol, at moderate temperatures.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used. The reactions are often conducted in non-polar solvents, such as hexane or toluene, at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are performed in acidic or basic media, depending on the desired product.

Major Products Formed

Substitution: Products such as 1,3-dihydroxy-2-methylpropane, 1,3-dicyano-2-methylpropane, or 1,3-diamino-2-methylpropane.

Elimination: 2-Methylpropene (isobutene).

Oxidation: Products such as 2-methylpropanoic acid or 2-methylpropanal.

Applications De Recherche Scientifique

Organic Synthesis

1,3-Diiodo-2-methylpropane serves as an important intermediate in the synthesis of various organic compounds. Its high reactivity allows it to participate in nucleophilic substitution reactions where the iodine atoms can be replaced by other nucleophiles. This property is particularly useful for synthesizing complex molecules in pharmaceutical chemistry and materials science.

Table 1: Reactions Involving this compound

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Nucleophilic Substitution | This compound + NaOH → | 2-Methyl-2-propanol |

| Elimination | This compound + KOH (heat) → | 2-Methylpropene |

Biological Studies

Research has indicated that this compound can interact with biological systems, making it a candidate for studying enzyme mechanisms and protein interactions. Its mutagenic properties have been examined in various studies, revealing that it can induce mutations in bacterial models such as Salmonella typhimurium and E. coli. This suggests potential applications in genetic research and toxicology.

Case Study: Mutagenicity Assessment

A study conducted on the mutagenic effects of this compound demonstrated that it could induce mutations at lower rates compared to other halogenated compounds. This finding highlights the compound's potential use in assessing genetic risk factors associated with chemical exposure.

Industrial Applications

The compound's reactivity makes it suitable for various industrial applications:

- Pharmaceuticals : Used as a building block for synthesizing medicinal compounds.

- Agrochemicals : Its properties allow for the development of pesticides and herbicides.

- Specialty Chemicals : Employed in producing surfactants and polymer additives.

Mécanisme D'action

The mechanism of action of 1,3-diiodo-2-methylpropane involves its reactivity as an electrophile due to the presence of iodine atoms. The iodine atoms are electron-withdrawing, making the carbon atoms to which they are attached more susceptible to nucleophilic attack. This property allows the compound to participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dibromo-2-methylpropane: Similar structure with bromine atoms instead of iodine. It undergoes similar substitution and elimination reactions but with different reactivity due to the difference in halogen electronegativity and bond strength.

1,3-Dichloro-2-methylpropane: Contains chlorine atoms instead of iodine. It is less reactive in nucleophilic substitution reactions compared to 1,3-diiodo-2-methylpropane due to the stronger carbon-chlorine bond.

1,3-Difluoro-2-methylpropane: Contains fluorine atoms. It is much less reactive in substitution reactions due to the very strong carbon-fluorine bond.

Uniqueness

This compound is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This results in higher reactivity in nucleophilic substitution reactions and different physical properties, such as higher density and boiling point. The compound’s reactivity and properties make it valuable in specific synthetic applications where other halogenated compounds may not be suitable.

Activité Biologique

1,3-Diiodo-2-methylpropane is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the realms of toxicity and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two iodine atoms attached to the first and third carbon atoms of a propane chain, with a methyl group on the second carbon. Its molecular formula is .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Halogenation Effects : The presence of iodine atoms can enhance the lipophilicity of the compound, potentially facilitating its interaction with cellular membranes and proteins.

- Reactive Metabolites : Upon metabolism, this compound may generate reactive oxygen species (ROS) or other electrophilic species that can interact with cellular macromolecules, leading to oxidative stress and cellular damage.

Toxicological Profile

- Acute Toxicity : Studies indicate that this compound exhibits moderate acute toxicity. Symptoms of exposure may include respiratory distress and irritation at high concentrations.

- Chronic Toxicity : Long-term exposure has been associated with significant toxic effects on the liver and reproductive systems. In animal models, repeated exposure resulted in liver hypertrophy and reproductive toxicity characterized by decreased sperm counts and testicular atrophy .

- Genotoxicity : Limited studies suggest potential genotoxic effects in vitro. However, in vivo studies have shown mixed results regarding mutagenicity .

Table 1: Summary of Toxicological Studies on this compound

| Study Reference | Exposure Route | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Jones & Wells (1981) | Oral | ≤100 | Liver toxicity; hypertrophy of centrilobular hepatocytes |

| Torkelson et al. (1961) | Inhalation | 10 | Respiratory irritation; nasal cavity damage |

| ATSDR Report (2022) | Oral/Inhalation | Various | Renal damage; reproductive toxicity; increased liver weight |

Case Study: Occupational Exposure

A cohort study involving workers exposed to halogenated alkanes similar to this compound reported increased incidences of respiratory cancers. The findings indicated that prolonged exposure could lead to significant health risks, particularly affecting the liver and reproductive systems .

Propriétés

IUPAC Name |

1,3-diiodo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8I2/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJFWRSAFZAQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.